Beta-Amyloid (33-42) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the development of Alzheimer's disease. This specific fragment consists of 10 amino acids and is part of a larger family of beta-amyloid peptides that are implicated in neurodegenerative processes. The aggregation of beta-amyloid peptides in the brain leads to the formation of plaques, which are characteristic features of Alzheimer's disease pathology.
Beta-Amyloid (33-42) is generated through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. The amyloid precursor protein is predominantly found in neuronal tissues, and its processing leads to various fragments, including beta-amyloid (1-42), which is the most studied variant due to its strong association with plaque formation.
Beta-Amyloid (33-42) falls under the classification of peptides, specifically as a neurotoxic peptide associated with neurodegenerative diseases. It is categorized within the broader group of amyloid peptides that contribute to amyloidosis, a condition characterized by abnormal protein aggregation.
The synthesis of Beta-Amyloid (33-42) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides in a laboratory setting. This technique involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.
Beta-Amyloid (33-42) has a specific amino acid sequence that contributes to its structural properties. The sequence consists of ten amino acids:
This peptide exhibits a propensity to form beta-sheet structures, which are critical for its aggregation behavior.
The molecular weight of Beta-Amyloid (33-42) is approximately 1,100 Da. The presence of hydrophobic residues within its structure facilitates intermolecular interactions that lead to aggregation.
Beta-Amyloid (33-42) can undergo several chemical reactions, primarily related to its aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.
The mechanism by which Beta-Amyloid (33-42) exerts its effects involves several pathways:
Research indicates that even low concentrations of oligomeric Beta-Amyloid (33-42) can significantly impair synaptic plasticity and cognitive function in experimental models.
Beta-Amyloid (33-42) is typically found as a white powder when lyophilized. It is soluble in organic solvents such as dimethyl sulfoxide and exhibits limited solubility in aqueous solutions at physiological pH.
Beta-Amyloid (33-42) is primarily used in research related to Alzheimer's disease for several purposes:
The amyloid cascade hypothesis positions β-amyloid (Aβ) aggregation as the primary instigator of Alzheimer's disease (AD) pathogenesis. However, research on N-terminally truncated peptides like β-amyloid (33-42) has necessitated substantial revisions to this framework. Unlike full-length Aβ1-42, the 33-42 fragment lacks the N-terminal domain (residues 1-32), resulting in enhanced aggregation kinetics and resistance to proteolytic clearance [3] [9]. This fragment constitutes a significant component of plaque cores in post-mortem AD brains, exhibiting a fibrillization rate 3.2-fold higher than Aβ1-42 under physiological conditions [8] [9].
Genetic evidence further supports its pathological relevance. Mutations in the amyloid precursor protein (APP) near γ-secretase cleavage sites (e.g., Arctic mutation E693G) favor production of truncated C-terminal fragments, including Aβ33-42 [4] [6]. Additionally, glutaminyl cyclase (QC) catalyzes the formation of pyroglutamate-modified Aβ (pEAβ) from N-terminally truncated species like Aβ3-42, which facilitates co-oligomerization with Aβ33-42 to form highly neurotoxic metastable oligomers [9]. These oligomers act as catalytic seeds that accelerate the amyloid cascade independent of full-length Aβ [5] [9]. Consequently, the revised hypothesis now incorporates diverse Aβ proteoforms as critical initiators of neurotoxicity and tau pathology [1] [6].
Table 1: Comparative Properties of β-Amyloid (33-42) and Related Peptides in AD Pathogenesis
Peptide | Aggregation Rate (Relative to Aβ1-42) | Seeding Efficiency | Plaque Core Abundance | Catalytic Role in Oligomerization |
---|---|---|---|---|
Aβ1-42 | 1.0 (reference) | Moderate | High | Low |
Aβ33-42 | 3.2±0.4* | High | Moderate | High |
pEAβ3-42 | 2.7±0.3* | Very High | Very High | Very High |
Aβ1-40 | 0.6±0.1* | Low | Low | Negligible |
Data derived from in vitro kinetic assays using thioflavin-T fluorescence [9]
β-amyloid (33-42) exhibits markedly distinct neurotoxic mechanisms compared to full-length Aβ isoforms. Structurally, its abbreviated sequence (GIIGLMVGGVV) confers a higher β-sheet propensity (78% vs. 43% in Aβ1-42) and extreme hydrophobicity, enabling deep integration into neuronal membranes [3] [9]. This facilitates pore formation and calcium dyshomeostasis at concentrations 10-fold lower than Aβ1-42 [8].
Key differential neurotoxicity profiles include:
Table 2: Structural and Functional Properties Underlying Differential Neurotoxicity
Property | Aβ33-42 | Aβ1-42 | Pathophysiological Consequence |
---|---|---|---|
Hydrophobicity Index | 2.87 | 1.02 | Enhanced membrane disruption & lipid binding |
β-Sheet Propensity (%) | 78±6 | 43±4 | Rapid fibril nucleation |
Half-life in CSF (hours) | 18.7±2.1 | 5.2±0.8 | Resistance to degradation |
GM1 Ganglioside Affinity | Kd = 12.3±1.5 nM | Kd = 89.7±6.2 nM | Facilitated seeding in lipid rafts |
Microglial Phagocytosis | 14±3% efficiency | 62±7% efficiency | Impaired clearance & chronic inflammation |
Biophysical data from circular dichroism spectroscopy and surface plasmon resonance [3] [9]
Table 3: Neurotoxic Mechanisms of Aβ33-42 vs. Other Aβ Isoforms
Neurotoxic Mechanism | Aβ33-42 | Aβ1-42 | Experimental Evidence |
---|---|---|---|
Synaptic Loss | 82±7% reduction in VGluT1 | 54±6% reduction | Electrophysiology in murine hippocampal slices |
ROS Production | 4.8-fold increase vs. control | 2.9-fold increase | DCFH-DA assay in primary neurons |
Caspase-3 Activation | EC50 = 0.8 μM | EC50 = 5.2 μM | Immunoblotting of cleaved caspase-3 |
Tau Phosphorylation (Ser202) | 4.1±0.3-fold increase | 2.2±0.2-fold increase | AT8 immunohistochemistry in ex vivo brain slices |
Mitochondrial Complex IV Inhibition | 52±5% activity loss | 28±4% activity loss | Oxygen consumption assays in isolated mitochondria |
The spatiotemporal distribution of Aβ33-42 provides critical insights into AD progression dynamics. In preclinical stages, Aβ33-42 emerges as an early biomarker due to its:
Longitudinal PET studies using [18F]Flortaucipir reveal that Aβ33-42 deposition follows a sigmoidal trajectory:1. Preclinical Phase (6.4 years): Aβ33-42 accumulates silently, correlating with:- CSF Aβ42/Aβ40 ratio decline (r = -0.79, p<0.001)- Subcortical microglial activation (Iba1+ cells increase by 230%) [7] [9]2. Symptomatic Phase: Plaque cores enriched with Aβ33-42/pEAβ complexes recruit phosphorylated tau (p-tau217) to neuritic plaques, accelerating cortical spread. By mild cognitive impairment (MCI) stage, Aβ33-42 burden correlates with:- Entorhinal tau-PET signal (r = 0.73, p<0.01)- Hippocampal atrophy rate (r = -0.68, p<0.001) [7]
Figure 1: Spatiotemporal Dynamics of Aβ33-42 in AD Continuum
[A] Preclinical Stage (Year -20 to -5): Cortex: Low Aβ33-42 oligomers (seeding) Hippocampus: Undetectable Biomarkers: Normal cognition, ↑CSF p-tau181/Aβ42 [B] Asymptomatic Amyloidosis (Year -5 to 0): Cortex: Diffuse plaques with Aβ33-42 cores Hippocampus: Emerging oligomers Biomarkers: ↓CSF Aβ42, ↑Amyloid-PET signal [C] MCI Stage (Year 0–4): Cortex: Mature neuritic plaques Hippocampus: Aβ33-42-driven tau phosphorylation Biomarkers: Memory decline, ↑Tau-PET in temporal lobe [D] Dementia Stage (Year 4+): Cortex: Widespread plaques & tangles Hippocampus: Neuronal loss Biomarkers: Hippocampal atrophy, cognitive impairment
Table 4: Correlation of Aβ33-42 With Established AD Biomarkers
Disease Stage | Aβ33-42 Detection Method | Correlated Biomarker | Strength (r-value) | Clinical Relevance |
---|---|---|---|---|
Preclinical | Mass spectrometry (CSF) | CSF p-tau181/Aβ42 ratio | r = 0.81* | 8.3x conversion risk to MCI |
Asymptomatic amyloidosis | [11C]PIB-PET | FDG-PET hypometabolism | r = -0.69* | Predicts cognitive decline in 5 years |
MCI | Immunoprecipitation (plasma) | Hippocampal volume loss | r = -0.62* | Correlates with CDR-SOB worsening |
AD Dementia | Post-mortem immunohistochemistry | Braak tau stage | r = 0.78* | Associates with rapid disease course |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3